molecular formula C11H14O2 B1425817 (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1461689-21-3

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1425817
M. Wt: 178.23 g/mol
InChI Key: VBYFSLDMGVADKA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol or EDB-4-ol, is a natural product found in many plants and fungi. It is a member of the benzopyran family of compounds and is known to have various pharmacological activities. EDB-4-ol has been studied extensively in recent years due to its potential therapeutic applications.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

Chromones, including compounds like (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, have been extensively studied for their antioxidant properties. These compounds are found in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which allow them to neutralize active oxygen and cut off free radical processes, are considered vital in delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone, and specific hydroxyl groups are crucial for their radical scavenging activity, with a decrease in potential observed upon modification of these groups (Yadav et al., 2014).

Anticancer Activity

Research on benzopyran derivatives, including (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, has shown promising anticancer effects. Studies indicate these compounds exhibit high tumor specificity with minimal toxicity to normal cells. For instance, certain chromone derivatives have been found to induce apoptotic cell death in human oral squamous cell carcinoma cell lines through pathways possibly involving the down-regulation of the glycerophospholipid pathway. The structure-activity relationship analysis suggests that the anticancer efficacy of these compounds correlates with their molecular size and lipophilicity, emphasizing the importance of chemical modifications to enhance therapeutic potential (Sugita et al., 2017).

Hepatocellular Carcinoma Treatment

Baicalein, a flavonoid compound structurally related to benzopyran derivatives, has been studied for its anti-cancer effects on Hepatocellular Carcinoma (HCC). The compound impacts several biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. Baicalein offers a promising avenue for developing novel, less toxic anticancer drugs for HCC treatment, showcasing the potential of benzopyran derivatives in therapeutic applications (Bie et al., 2017).

Novel Therapeutic Agents

The broad spectrum of biological activities exhibited by benzopyran derivatives underlines their potential as therapeutic agents for various diseases. Their structural diversity and physicochemical properties have made them subjects of numerous patents, indicating their utility in vivo and in vitro biological responses. The clinical evaluation of these derivatives is crucial for understanding their therapeutic utility and potential as lead compounds for the design of new molecules (Xiu et al., 2017).

properties

IUPAC Name

(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFSLDMGVADKA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)OCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234111
Record name 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

CAS RN

1461689-21-3
Record name 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461689-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
Reactant of Route 4
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
Reactant of Route 5
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.